molecular formula C19H18O4 B12111538 7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione

7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione

Cat. No.: B12111538
M. Wt: 310.3 g/mol
InChI Key: PTDUBPDLRWKSBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho1,2-gbenzofuran-10,11-dione can be achieved through various methods. One approach involves the photochemical reaction of 2,3-disubstituted benzofurans, which includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method involves the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones .

Industrial Production Methods

Industrial production of this compound typically involves the extraction and isolation from the roots of Salvia miltiorrhiza. The process includes solvent extraction, followed by chromatographic techniques to purify the compound.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho1,2-gbenzofuran-10,11-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also undergo substitution reactions with halogens and other electrophiles under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones .

Mechanism of Action

The mechanism of action of 7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho1,2-gbenzofuran-10,11-dione involves the modulation of multiple signaling pathways. It inhibits tumor cell growth and proliferation, metastasis, invasion, and angiogenesis. It also induces apoptosis and autophagy by modulating pathways such as PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase .

Properties

IUPAC Name

7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-9-8-23-18-11-4-6-12-10(5-7-13(20)19(12,2)3)15(11)17(22)16(21)14(9)18/h4,6,8,13,20H,5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDUBPDLRWKSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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